(1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine
Overview
Description
(1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine is a chiral diamine compound known for its applications in asymmetric synthesis and catalysis. The compound features a sulfonamide group attached to a chiral diamine backbone, making it a valuable ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (1R,2R)-1,2-diphenylethane-1,2-diamine and 2,4,6-trimethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The (1R,2R)-1,2-diphenylethane-1,2-diamine is dissolved in an appropriate solvent like dichloromethane or tetrahydrofuran. The 2,4,6-trimethylbenzenesulfonyl chloride is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated systems for precise control of temperature, addition rates, and purification steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Functionalized aromatic compounds with various substituents.
Chemistry:
Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: It serves as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Biology and Medicine:
Drug Development: The compound’s chiral nature makes it valuable in the synthesis of pharmaceutical intermediates and active ingredients.
Biochemical Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry:
Material Science: The compound is employed in the synthesis of advanced materials with specific chiral properties.
Chemical Manufacturing: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine primarily involves its role as a chiral ligand. The compound coordinates with metal centers in catalytic reactions, inducing chirality and enhancing the selectivity of the reaction. The sulfonamide group provides additional stability and electronic effects, influencing the reactivity and outcome of the catalytic process.
Comparison with Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Lacks the sulfonamide group, making it less versatile in certain catalytic applications.
(1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine Dihydrochloride: A salt form of the compound with different solubility and stability properties.
Uniqueness:
- The presence of the sulfonamide group in this compound enhances its stability and reactivity in catalytic processes compared to its analogs.
- The compound’s chiral nature and ability to induce chirality in catalytic reactions make it a valuable tool in asymmetric synthesis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,4,6-trimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-16-14-17(2)23(18(3)15-16)28(26,27)25-22(20-12-8-5-9-13-20)21(24)19-10-6-4-7-11-19/h4-15,21-22,25H,24H2,1-3H3/t21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQZWDCNEJJOGT-FGZHOGPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479009 | |
Record name | (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852212-90-9 | |
Record name | (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-(+)-N-(2,4,6-Trimethylbenzenesulfonyl)-1,2-diphenylethanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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